molecular formula C19H17ClN2O B11548233 (4Z)-4-(2-chlorobenzylidene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(2-chlorobenzylidene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11548233
M. Wt: 324.8 g/mol
InChI Key: CBZKKIGHEHLWCZ-BOPFTXTBSA-N
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Description

(4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry, and is substituted with chlorophenyl and dimethylphenyl groups, enhancing its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones with hydrazines under controlled conditions. One common method includes the reaction of 2-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine in the presence of a base such as sodium hydroxide, followed by cyclization to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various nucleophiles.

Scientific Research Applications

(4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C19H17ClN2O/c1-12-8-9-16(10-13(12)2)22-19(23)17(14(3)21-22)11-15-6-4-5-7-18(15)20/h4-11H,1-3H3/b17-11-

InChI Key

CBZKKIGHEHLWCZ-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/C(=N2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=N2)C)C

Origin of Product

United States

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